molecular formula C17H18ClNO3S B2997089 2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide CAS No. 1421499-87-7

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide

Cat. No.: B2997089
CAS No.: 1421499-87-7
M. Wt: 351.85
InChI Key: JBHDWBTVDNHKRW-UHFFFAOYSA-N
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Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂-NH-) attached to a chlorinated benzene ring. While direct literature on its applications is sparse, structurally related benzenesulfonamides are widely studied in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., antitumor agents) .

Properties

IUPAC Name

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c18-15-8-4-5-9-16(15)23(21,22)19-12-17(20,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,19-20H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHDWBTVDNHKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C18H20ClN1O3S
  • Molecular Weight : 357.88 g/mol

1. Anti-inflammatory Activity

Research indicates that compounds containing the sulfonamide moiety exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound showed potent inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response.

Table 1: Anti-inflammatory Activity of Sulfonamide Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)ED50 (mg/kg)
Celecoxib34.185.634.1
Compound A35.482.940.0
Compound B45.371.245.3

Source: PMC7034070

2. Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. A recent study highlighted the antimicrobial properties of various benzenesulfonamide derivatives against common pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureus
Compound C6.726.63
Compound D6.676.45

Source: Frontiers in Chemistry

3. Cytotoxic Effects

Cytotoxicity studies have shown that certain derivatives of sulfonamides exhibit selective cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures were tested across various cancer cell lines, revealing varying degrees of effectiveness.

Table 3: Cytotoxicity Results in Cancer Cell Lines

CompoundCell Line TypePositive Cytotoxic Effects (%)
Compound ELeukemia20/59
Compound FNon-small cell lung5/59
Compound GBreast cancer3/59

Source: PMC7034070

Case Studies

Several case studies have been conducted to evaluate the biological activities of sulfonamide derivatives:

  • Study on Inflammation : A study involving carrageenan-induced paw edema in rats showed significant reduction in inflammation when treated with sulfonamide derivatives, indicating their potential as anti-inflammatory agents.
  • Antimicrobial Efficacy : Clinical trials demonstrated that specific derivatives significantly reduced bacterial counts in infected wounds, showcasing their potential for therapeutic use in infections.
  • Cytotoxicity Assessment : In vitro assays on various cancer cell lines indicated that some derivatives exhibited selective toxicity, making them potential candidates for further development as anticancer agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Conformational Analysis

The target compound’s cyclopropyl-hydroxy-phenylethyl side chain distinguishes it from analogs. Key comparisons include:

Table 1: Substituent and Molecular Property Comparison
Compound Name Substituent Group CAS Number Molecular Weight Key Applications/Findings
Target Compound 2-cyclopropyl-2-hydroxy-2-phenylethyl N/A ~350 (estimated) Hypothesized agrochemical/pharma use
Chlorsulfuron Triazinyl-amino carbonyl 76341-69-0 357.8 Herbicide (ALS inhibitor)
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide 4-methylbenzoyl N/A ~325.8 Antitumor research (dihedral angle ~89.4°)
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Methoxy, methyl, phenylethyl 723744-93-2 339.84 Unknown (structural studies)

Key Observations :

  • Dihedral Angles: In 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide, dihedral angles between sulfonyl/benzoyl rings range from 73.3° to 89.4°, influencing packing via N–H···O(S) hydrogen bonds .
  • Hydrogen Bonding : The hydroxyl group in the target compound could mimic the antiparallel N–H···O=C interactions observed in benzoyl derivatives , critical for protein target engagement.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound may increase aqueous solubility compared to methylbenzoyl or methoxy derivatives .
  • Molecular Weight : At ~350 Da, the compound falls within Lipinski’s "Rule of Five" for drug-likeness, similar to analogs in Table 1.

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